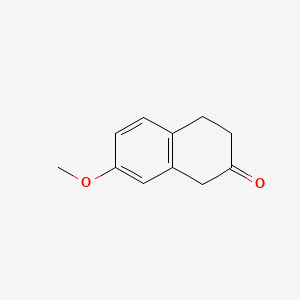

7-Methoxy-2-tetralone

Description

Overview of Tetralones as Prominent Chemical Scaffolds in Organic Synthesis

Tetralones are a class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a cyclohexanone (B45756) ring. hmdb.cawikipedia.org This structural motif, specifically the tetralin skeleton (a benzene fused to a cyclohexane), makes them a type of polycyclic aromatic hydrocarbon and a ketone. hmdb.cawikipedia.org Tetralones, such as the archetypal 1-tetralone (B52770), are considered fundamental building blocks in organic synthesis. wikipedia.org Their utility stems from their role as versatile intermediates for creating more complex molecules. chemimpex.com

The reactivity of the tetralone scaffold, particularly at the α-methylene group (the carbon atom adjacent to the carbonyl group), allows for a variety of chemical transformations. wikipedia.org This reactivity is exploited in numerous synthetic pathways to build upon the core structure. wikipedia.org For instance, tetralones serve as starting materials for the synthesis of various agricultural and pharmaceutical agents. wikipedia.org Their importance is further highlighted by the presence of the tetralone carbon skeleton in natural products, such as Aristelegone A, which is found in plants used in traditional Chinese medicine. wikipedia.org The synthesis of tetralones themselves can be achieved through methods like the intramolecular cyclization of 4-phenylbutanoic acid, a reaction catalyzed by acids like polyphosphoric acid, or via Friedel-Crafts reactions. wikipedia.org Their adaptability makes them crucial in the development of pharmaceuticals, agrochemicals, and in the field of analytical chemistry. chemimpex.com

Academic Context of 7-Methoxy-2-tetralone within Contemporary Organic and Medicinal Chemistry Research

Within the broader class of tetralones, this compound (3,4-dihydro-7-methoxy-2(1H)-naphthalenone) is a specific derivative that has garnered significant attention as a key intermediate in both organic and medicinal chemistry. biosynth.comhongjinchem.com It is recognized primarily for its application as a pharmaceutical intermediate. hongjinchem.com

Detailed research findings highlight its role in the synthesis of more complex and biologically relevant molecules. For example, this compound has been utilized as a starting material for the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo[f]quinolines. sigmaaldrich.comchemicalbook.comscbt.com Further emphasizing its synthetic utility, the compound was subjected to the Vilsmeier reaction, a key chemical transformation. ias.ac.in In this reaction, unlike 1-tetralones which yield 1-chloro-2-formyl-3,4-dihydronaphthalenes, this compound undergoes chlorobisformylation accompanied by dehydrogenation to furnish 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in

In medicinal chemistry, the scaffold of methoxy-tetralones is of considerable interest. The related compound, 7-methoxy-1-tetralone (B20472), has been investigated for its potential anti-tumor effects in hepatocellular carcinoma. frontiersin.org Specifically, this compound has been identified as a key intermediate in the synthesis of dezocine (B144180), an opioid analgesic. beilstein-journals.org Research has focused on developing efficient synthetic routes, such as the enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone, to produce specific stereoisomers needed for the drug. beilstein-journals.org The compound has also been explored for its potential in inhibiting cancer cell growth by binding to their receptors and inhibiting the synthesis of DNA, RNA, and protein. biosynth.com

The synthesis of this compound itself is a subject of study, with methods being developed to improve yield and safety. One such method involves the photocatalytic reduction of 2,7-dimethoxynaphthalene (B1218487) followed by hydrolysis, which offers a simpler and higher-yielding route compared to traditional methods that use high-risk reagents at very low temperatures. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4133-34-0 | biosynth.comhongjinchem.comsigmaaldrich.comchemicalbook.comscbt.comnih.gov |

| Molecular Formula | C₁₁H₁₂O₂ | biosynth.comhongjinchem.comsigmaaldrich.comnih.govamerigoscientific.com |

| Molecular Weight | 176.21 g/mol | biosynth.comsigmaaldrich.comnih.govamerigoscientific.com |

| Appearance | Yellow to brown semi-solid or liquid | hongjinchem.commolbase.com |

| Melting Point | 24-30°C | molbase.comaksci.com |

| Boiling Point | 124-126°C at 1.5 mmHg | sigmaaldrich.comchemicalbook.commolbase.com |

| Density | 1.13 g/mL at 25°C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.566 | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | 7-methoxy-3,4-dihydro-1H-naphthalen-2-one | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAPZXNZOJGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194296 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4133-34-0 | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004133340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF978B639S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Methoxy 2 Tetralone and Its Derivatives

Established Synthetic Pathways for 7-Methoxy-2-tetralone

Reduction-Based Syntheses (e.g., photocatalytic reduction of 2,7-dimethoxynaphthalene)

A notable advancement in the synthesis of this compound involves the photocatalytic reduction of 2,7-dimethoxynaphthalene (B1218487). This method presents a more environmentally friendly and safer alternative to traditional reduction techniques that often require harsh conditions, such as the use of sodium metal at very low temperatures (-78 °C). google.com

In a typical photocatalytic process, 2,7-dimethoxynaphthalene is dissolved in an organic solvent like methanol (B129727), ethanol, or isopropanol. A nano-photocatalyst, such as Cadmium Sulfide (CdS), Zinc Oxide (ZnO), or Titanium Dioxide (TiO₂), is introduced to the solution. google.com The mixture is then subjected to ultraviolet (UV) irradiation at a temperature ranging from 20-35 °C for 8-16 hours. google.com This process reduces the 2,7-dimethoxynaphthalene to an intermediate compound, which is subsequently hydrolyzed to yield this compound. google.com This reduction technique is reported to have a high product yield of up to 85% and offers advantages such as a simple route, operation at room temperature, and reduced wastewater. google.com

| Parameter | Specification |

| Starting Material | 2,7-Dimethoxynaphthalene |

| Catalyst | Nano-photocatalyst (e.g., CdS, ZnO, TiO₂) |

| Solvent | Methanol, Ethanol, or Isopropanol |

| Radiation Source | Ultraviolet (UV) light |

| Temperature | 20-35 °C |

| Reaction Time | 8-16 hours |

| Product Yield | Up to 85% |

Cyclization Reactions and Precursor Transformations (e.g., from 1,4-dihydro-2,7-dimethoxynaphthalene)

Another established route to this compound involves the transformation of precursors like 1,4-dihydro-2,7-dimethoxynaphthalene. The synthesis often begins with the reduction of a dimethoxynaphthalene compound. For instance, reducing the corresponding dimethoxynaphthalene with an alkali metal and alcohol can produce a dimethoxy dihydronaphthalene intermediate. quickcompany.in This intermediate, specifically 1,4-dihydro-2,7-dimethoxynaphthalene, can then be converted to this compound through acid-catalyzed hydrolysis. scispace.com For example, refluxing the dimethoxy dihydronaphthalene with concentrated hydrochloric acid is a documented method. quickcompany.in

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Alkylation Strategies (e.g., 1-methylation of this compound to 7-methoxy-1-methyl-2-tetralone)

Alkylation of the this compound core is a crucial step in the synthesis of many pharmacologically important compounds. A key example is the synthesis of 7-methoxy-1-methyl-2-tetralone, an intermediate in the production of the opioid analgesic dezocine (B144180). beilstein-journals.orgd-nb.info

The alkylation can be performed using various methods. One common approach involves the use of a methylating agent like methyl iodide. In a standard laboratory procedure, this compound can be reacted with methyl iodide to introduce a methyl group at the C-1 position.

Furthermore, enantioselective alkylation has been a focus of research to produce specific stereoisomers. Phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids has been successfully employed for the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone. beilstein-journals.orgd-nb.infonih.gov For instance, the alkylation with 1,5-dibromopentane (B145557) in the presence of a cinchonidine-derived quaternary ammonium (B1175870) salt as a catalyst can yield the (R)-(+)-enantiomer with a significant enantiomeric excess. beilstein-journals.orgd-nb.info Optimization of reaction conditions, including the choice of catalyst, solvent (e.g., chlorobenzene), and base (e.g., 50% aqueous NaOH), has been shown to make this process practical and effective for large-scale synthesis. beilstein-journals.org

| Alkylation Reaction | Reactants | Product | Catalyst/Conditions |

| 1-Methylation | This compound, Methyl iodide | 7-methoxy-1-methyl-2-tetralone | Base |

| Enantioselective Alkylation | 1-methyl-7-methoxy-2-tetralone, 1,5-dibromopentane | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative), NaOH, Chlorobenzene |

Vilsmeier Formylation and Related Electrophilic Aromatic Substitution Reactions on Methoxy-Tetralones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including methoxy-tetralones. cambridge.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org

When applied to this compound, the Vilsmeier reaction leads to chlorobisformylation. ias.ac.in The reaction results in the formation of 1,3-bisformyl-2-chloro-7-methoxynaphthalene in yields of 62-65%. ias.ac.in This transformation involves not only formylation but also chlorination and dehydrogenation (aromatization) of the tetralone ring system during the work-up. ias.ac.in The proposed mechanism involves the initial formation of a chloroenamine intermediate, followed by further formylation and subsequent elimination to yield the final naphthalene (B1677914) derivative. ias.ac.in This reaction highlights the unique reactivity of 2-tetralones compared to their 1-tetralone (B52770) isomers under Vilsmeier conditions. ias.ac.in

Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis of 7-Methoxy-2-aminotetraline and Analogues

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of chiral amines, such as 7-Methoxy-2-aminotetraline, which are valuable pharmaceutical intermediates. researchgate.netresearchgate.netnih.gov These methods offer high selectivity under mild reaction conditions. researchgate.net

Another biocatalytic strategy involves the use of imine reductases (IREDs). researchgate.net These enzymes can be used for the enantioselective reductive coupling of 2-tetralones with various primary amines. researchgate.net This approach has been successfully applied to the synthesis of precursors for several active pharmaceutical ingredients. researchgate.net The combination of chemical synthesis with enzymatic steps, known as chemoenzymatic synthesis, provides a convergent and efficient route to these valuable chiral compounds. researchgate.netnih.gov For example, a chemoenzymatic synthesis of (2R)-8-substituted-2-aminotetralins has been developed. capes.gov.br

Intramolecular Cyclization Reactions of δ-Aryl-β-Dicarbonyl Compounds to 2-Tetralones

A significant method for synthesizing 2-tetralone (B1666913) derivatives involves the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. beilstein-journals.orgresearchgate.netresearchgate.net This transformation can be effectively mediated by cerium(IV) ammonium nitrate (B79036) (CAN), a versatile and non-toxic single-electron oxidizing agent. beilstein-journals.orgnih.gov The process is characterized by its mild reaction conditions and short reaction times, yielding moderate to good amounts of the desired 2-tetralone products. beilstein-journals.orgresearchgate.net

The reaction mechanism is proposed to proceed through a free radical pathway. beilstein-journals.orgnih.gov The initial step involves the oxidation of the δ-aryl-β-dicarbonyl compound by CAN to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto the aromatic ring to form a cyclohexadienyl radical. The stability of this intermediate is a crucial factor in determining the success of the reaction. Subsequent oxidation and loss of a proton lead to the formation of the 2-tetralone ring system. beilstein-journals.org

Studies have shown that the nature of the substituents on the aryl ring can influence the efficiency and regioselectivity of the cyclization. For instance, the cyclization of δ-aryl-β-diketones with unsubstituted aryl rings and β-ketoesters has been shown to proceed efficiently. beilstein-journals.orgresearchgate.net In one study, treating 6-phenyl-2,4-hexanedione with 2.2 equivalents of CAN in methanol resulted in the formation of the corresponding 2-tetralone in a 73% yield. beilstein-journals.org Similarly, a β-ketoester derivative cyclized to yield the product in 85% yield. beilstein-journals.orgresearchgate.net

Detailed mechanistic investigations, including DFT computational studies, have been employed to understand the factors governing the reaction's outcome. These studies indicate that the stability of the cyclohexadienyl radical intermediate plays a pivotal role in the formation of the 2-tetralone product. beilstein-journals.orggrafiati.comresearchgate.net The calculations help to rationalize the observed site selectivity in cases where multiple cyclization pathways are possible. beilstein-journals.org

Table 1: CAN-Mediated Intramolecular Cyclization of δ-Aryl-β-Dicarbonyl Compounds beilstein-journals.orgresearchgate.net

| Entry | Substrate | Product | Yield (%) |

| 1 | 6-phenyl-2,4-hexanedione | 3-methyl-2-tetralone | 73 |

| 2 | Ethyl 2-methyl-5-phenyl-3-oxopentanoate | 2-carboethoxy-2-methyl-2-tetralone | 85 |

Green Chemistry Principles and Sustainable Methodologies in Tetralone Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical intermediates like tetralones. researchgate.net These principles focus on developing environmentally benign processes that reduce waste, use less hazardous materials, and are more energy-efficient. researchgate.net

A notable advancement in the green synthesis of tetralones is the use of heterogeneous catalysts for oxidation reactions. For example, the oxidation of tetralin to 1-tetralone has been achieved using a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex (LDH-[Ni-salen]). scispace.comscirp.orgscirp.org This method represents an environmentally friendly alternative to traditional oxidation processes that often employ stoichiometric and hazardous reagents. scispace.com

The LDH-[Ni-salen] catalyst facilitates the liquid-phase oxidation of tetralin at room temperature and atmospheric pressure, using a combination of trimethylacetaldehyde (B18807) and molecular oxygen. scispace.comscirp.orgscirp.org In one study, this system achieved a 45.5% conversion of tetralin with 77.2% selectivity for 1-tetralone after 24 hours. scispace.comscirp.org A key advantage of this catalytic system is its reusability; the catalyst can be recovered and reused multiple times without a significant loss of activity or selectivity. scispace.comscirp.org

The catalytic activity is attributed to the Ni(II) sites within the LDH structure. scispace.comscirp.org Characterization techniques such as powder X-ray diffraction, FTIR, and UV-Visible diffuse reflectance spectra have been used to confirm the structure and stability of the catalyst. scispace.comscirp.org This approach provides a convenient and potentially industrial-scale strategy for the synthesis of 1-tetralone under ambient and environmentally benign conditions. scispace.comscirp.org Another study utilizing a similar LDH-immobilized nickel-salen complex reported 72.2% selectivity for 1-tetralone at 72.3% conversion at 70°C after 7 hours. researchgate.netpsu.edu

Photoinduced reactions represent another avenue for the green synthesis of tetralone derivatives. Visible-light-induced cyclization of styrenes with molecular oxygen has been developed as a direct route to 4-aryl tetralones. rsc.orgrsc.org This method utilizes an organic dye, such as acridinium, as a photocatalyst. rsc.orgrsc.org

The reaction proceeds under mild conditions, employing visible light as a clean energy source and oxygen as a green oxidant. rsc.orgrsc.org This approach avoids the need for harsh reagents or high temperatures often associated with traditional methods like Friedel–Crafts cyclization. rsc.org While the reported yields may be modest, the eco-sustainable nature of this methodology makes it an attractive area for further development. rsc.org The use of inexpensive and recyclable photocatalysts like TiO2 has also been explored for similar transformations, highlighting the potential of photocatalysis in constructing C-C bonds for the synthesis of complex molecules. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or green solvent conditions. scielo.org.mxrsc.org The combination of microwave irradiation with recoverable catalytic systems, such as metal triflates in ionic liquids, offers a synergistic approach to green synthesis. scielo.org.mxmdpi.com

This methodology has been successfully applied to the intramolecular Friedel-Crafts acylation of arylalkanoic acids to produce cyclic ketones, including tetralones. researchgate.netresearchgate.net In this process, a metal triflate, such as terbium triflate (Tb(OTf)3), acts as a Lewis acid catalyst, while an ionic liquid, like a bmim or bupy triflate, serves as the reaction medium. mdpi.comresearchgate.net

Chemical Reactivity and Transformational Chemistry of the 7 Methoxy 2 Tetralone Scaffold

Oxidation Reactions of the Tetralone Core

The tetralone core of 7-Methoxy-2-tetralone can undergo various oxidation reactions, often leading to the formation of naphthalenic systems. One notable transformation involves the oxidation of the tetralin ring. For instance, treatment of a related tetralin with chromium trioxide and acetic acid has been shown to yield a quinone derivative. arkat-usa.org While direct oxidation of this compound itself is less commonly detailed, related transformations highlight the potential for oxidative dearomatization and functionalization.

Another significant oxidative process is dehydrogenation, which leads to aromatization of the tetralone ring. This is often observed as a concurrent process during other reactions, such as the Vilsmeier reaction, where aerial oxidation contributes to the formation of a naphthalene (B1677914) system. ias.ac.in

Reduction Reactions of the Ketone and Aromatic Moieties

The carbonyl group and the aromatic ring of this compound are both susceptible to reduction under various conditions.

Ketone Reduction:

The ketone at the C-2 position can be selectively reduced to the corresponding alcohol, 7-methoxy-2-tetralol. This transformation is often achieved with high enantioselectivity using biocatalytic methods. For example, secondary alcohol dehydrogenases (SADHs) from organisms like Thermoanaerobacter pseudoethanolicus have been successfully employed for the asymmetric reduction of substituted 2-tetralones. researchgate.net Specifically, mutants of TeSADH can produce (S)-7-methoxy-2-tetralol with high enantioselectivity. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) are also effective for this reduction. researchgate.net

Aromatic Ring Reduction:

A significant application of reduction chemistry on a related precursor is the Birch reduction of 2,7-dimethoxynaphthalene (B1218487) to produce this compound. google.com Traditionally, this reaction utilized sodium metal in liquid ammonia (B1221849) at low temperatures. google.com However, newer methods have been developed, such as a photocatalytic reduction using a nano photocatalyst like CdS, ZnO, or TiO2 under UV irradiation, followed by hydrolysis to yield this compound with high efficiency. google.com This method offers a safer and more environmentally friendly alternative. google.com

Reductive amination of this compound is another important transformation. This reaction, typically carried out with an amine in the presence of a reducing agent like sodium cyanoborohydride, introduces an amino group at the C-2 position, forming various N-substituted 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amines. nih.gov

| Reaction Type | Reagents/Catalyst | Product | Key Findings | Reference |

| Asymmetric Ketone Reduction | Thermoanaerobacter pseudoethanolicus SADH mutants | (S)-7-methoxy-2-tetralol | High enantioselectivity achieved. | researchgate.net |

| Ketone Reduction | Sodium Borohydride (NaBH4) | 7-methoxy-2-tetralol | Standard method for alcohol synthesis. | researchgate.net |

| Precursor Ring Reduction | Nano photocatalyst (e.g., TiO2), UV light, then hydrolysis | This compound | High yield (up to 85%), safer alternative to Birch reduction. | google.com |

| Reductive Amination | Amine, Sodium Cyanoborohydride | N-substituted 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Forms a C-N bond at the ketone position. | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions, including at the Methoxy (B1213986) Group

The this compound scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of functionalizations.

Nucleophilic Substitution:

The most common site for nucleophilic attack is the carbon alpha to the carbonyl group (C-1). Alkylation reactions, for instance, proceed via the formation of an enolate which then acts as a nucleophile. The alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) is a key step in the synthesis of dezocine (B144180). beilstein-journals.orgd-nb.info This reaction is often carried out under phase-transfer catalysis conditions using cinchona alkaloid-derived catalysts to achieve high enantioselectivity. beilstein-journals.orgd-nb.info The reaction involves the deprotonation of the tetralone at the C-1 position by a strong base like sodium hydroxide (B78521), followed by the attack of the resulting enolate on the electrophilic alkyl halide. beilstein-journals.orgd-nb.info

Electrophilic Substitution:

The electron-rich aromatic ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. Bromination of a related 7-methoxy-α-tetralone with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to occur at the C-8 position. researchgate.net Nitration of related chromene systems derived from methoxy-substituted chromanones also demonstrates regioselective electrophilic substitution on the aromatic ring. rsc.org

Reactions at the Methoxy Group:

The methoxy group can be cleaved to yield the corresponding phenol, 7-hydroxy-2-tetralone. This O-demethylation is a common transformation in the synthesis of various biologically active molecules and is often achieved using reagents like boron tribromide (BBr3). nih.gov

| Reaction Type | Position | Reagents | Product | Reference |

| Nucleophilic Alkylation | C-1 | 1,5-dibromopentane, NaOH, Phase-transfer catalyst | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | beilstein-journals.orgd-nb.info |

| Electrophilic Bromination | C-8 | N-Bromosuccinimide (NBS) | 8-Bromo-7-methoxy-α-tetralone | researchgate.net |

| O-Demethylation | Methoxy group | Boron tribromide (BBr3) | 7-hydroxy-2-tetralone derivative | nih.gov |

Dehydrogenation and Aromatization Processes during Transformations

Dehydrogenation leading to aromatization is a frequent and important process in the chemistry of this compound and its derivatives. This transformation converts the tetralone ring into a more stable naphthalene system.

Aromatization can be a deliberate step in a synthetic sequence or can occur concurrently with other reactions. For example, during the Vilsmeier reaction of this compound, the initial product undergoes aerial oxidation during work-up, which leads to the formation of a substituted naphthalene. ias.ac.in

In other instances, specific reagents are employed to effect dehydrogenation. Dichloro-dicyanobenzoquinone (DDQ) is a common dehydrogenating agent used for the aromatization of tetralone derivatives. google.com Similarly, manganese dioxide has been used for the oxidative dehydrogenation of related tetralones, although this can sometimes lead to a mixture of products. ut.ac.ir Copper- and palladium-catalyzed reactions have also been developed for the aromatization of tetralones, particularly those substituted at the beta-position with an ester group, to form 1-hydroxy-2-naphthoates. ua.es

The aromatization process is often driven by the thermodynamic stability of the resulting aromatic naphthalene ring system.

Mechanistic Investigations of Key Reactions (e.g., Vilsmeier reaction, alkylation pathways)

Vilsmeier Reaction:

The Vilsmeier-Haack reaction of this compound is a notable transformation that leads to chlorobisformylation and aromatization. ias.ac.in The reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) does not simply formylate the alpha position, but results in a 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in

A proposed mechanism for this transformation involves the initial formation of the enol ether of the tetralone. This is followed by a Vilsmeier attack at the C-1 position. A subsequent second formylation occurs at the C-3 position. The resulting intermediate then undergoes elimination and chlorination, accompanied by aerial oxidation during the work-up, to yield the final aromatic product. ias.ac.in This distinguishes the reactivity of 2-tetralones from 1-tetralones, which typically yield 1-chloro-2-formyl-3,4-dihydronaphthalenes under similar conditions. ias.ac.in

Alkylation Pathways:

The alkylation of 1-methyl-7-methoxy-2-tetralone under phase-transfer catalysis conditions has been studied to understand the stereoselectivity of the process. beilstein-journals.orgd-nb.infonih.gov The proposed catalytic mechanism involves the formation of a quaternary ammonium (B1175870) enolate ion pair. beilstein-journals.org The cinchona alkaloid-derived catalyst, with its chiral structure, shields one face of the enolate, directing the incoming electrophile (the alkyl halide) to the other face. beilstein-journals.org This steric hindrance is key to achieving high enantioselectivity in the alkylation product. beilstein-journals.orgd-nb.infobeilstein-journals.org The choice of catalyst, solvent, and base are all crucial parameters that influence the efficiency and stereochemical outcome of the reaction. beilstein-journals.orgd-nb.infonih.gov

Spectroscopic and Advanced Analytical Characterization of 7 Methoxy 2 Tetralone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, allowing for unambiguous structural assignment. rsc.org

For 7-Methoxy-2-tetralone , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. medcraveonline.com The aromatic protons typically appear as multiplets in the downfield region, while the protons of the methylene (B1212753) (CH₂) groups and the methoxy (B1213986) (OCH₃) group have distinct chemical shifts and coupling patterns. medcraveonline.com

In the case of an analogue, 6-methoxy-2-tetralone , the ¹H NMR spectrum shows a doublet at δ 7.01 ppm for the H-7 proton, a singlet at δ 6.76 ppm for H-4, and a doublet at δ 6.73 ppm for H-6. medcraveonline.com The methoxy group protons (H-11) appear as a singlet at δ 3.79 ppm, and the methylene protons at C-3 and C-2 are observed as triplets at δ 3.01 and δ 2.52 ppm, respectively. medcraveonline.com

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. For 6-methoxy-2-tetralone , the carbonyl carbon (C-1) resonates at δ 210.91 ppm. medcraveonline.com The aromatic carbons (C-4, C-5, C-6, C-7, C-8, C-9) and the carbons of the aliphatic ring and methoxy group (C-2, C-3, C-10, C-11) also show distinct signals. medcraveonline.com Similarly, for an alkylated analogue, (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, the carbonyl carbon appears at δ 214.55 ppm, with other carbons showing characteristic shifts. beilstein-journals.org

Detailed NMR data for this compound and its analogues are crucial for confirming their synthesis and for studying their subsequent reactions. d-nb.infobeilstein-journals.org

Table 1: Representative ¹H NMR Data for 6-Methoxy-2-tetralone medcraveonline.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.01 | d | 8.04 |

| H-4 | 6.76 | s | |

| H-6 | 6.73 | d | 2.72 |

| H-11 (OCH₃) | 3.79 | s | |

| H-10 | 3.51 | s | |

| H-3 | 3.01 | t | 6.61 |

Table 2: Representative ¹³C NMR Data for 6-Methoxy-2-tetralone medcraveonline.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 210.91 |

| C-5 | 158.51 |

| C-9 | 137.88 |

| C-7 | 129.10 |

| C-8 | 125.17 |

| C-6 | 112.38 |

| C-4 | 112.31 |

| C-11 (OCH₃) | 55.31 |

| C-10 | 44.22 |

| C-2 | 38.14 |

Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, a prominent absorption band is expected for the carbonyl (C=O) group of the ketone. In the case of an analogue, 1-monosubstituted-7-methoxy-2-tetralone, a strong, unresolved peak at 1720 cm⁻¹ indicates the presence of both the ketone and ester carbonyl groups. cdnsciencepub.com

Publicly available databases provide various IR spectra for this compound, including Attenuated Total Reflectance (ATR-IR) and vapor phase IR, which can be used for comparison and identification. nih.gov For instance, an ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For 1-monosubstituted-7-methoxy-2-tetralone, the calculated and observed molecular ion peak was at m/z 262. cdnsciencepub.com In another example, an analogue, (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, showed a protonated molecule [M+H]⁺ at m/z 339.00 in its ESI-MS spectrum. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing mixtures and confirming the identity of individual components. rsc.org The mass spectrum of this compound obtained via GC-MS shows a characteristic fragmentation pattern that can be used for its identification. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for separating enantiomers. In the synthesis of chiral analogues of this compound, chiral HPLC is crucial for determining the enantiomeric ratio or enantiomeric excess (ee) of the product. beilstein-journals.org

For example, in the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, the enantiomeric ratio of the product was determined by HPLC using a chiral column (Daicel chiral AY-H) with a mobile phase of hexane/isopropyl alcohol (90:10) and detection at 280 nm. beilstein-journals.orgd-nb.info This analysis confirmed an enantiomeric ratio of 79:21 for the product. beilstein-journals.orgd-nb.info Similarly, in the synthesis of eptazocine (B1227872) hydrobromide, the chiral purity of an intermediate was determined to be 99.92% by HPLC. beilstein-journals.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

Applications of 7 Methoxy 2 Tetralone in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The inherent structural features of 7-methoxy-2-tetralone make it a valuable chiron for the stereoselective synthesis of intricate natural products. Its utility has been demonstrated in the total synthesis of both alkaloids and terpenoids, showcasing its broad applicability in assembling complex polycyclic systems.

One of the most notable applications of this compound is in the asymmetric total synthesis of (-)-morphine, a complex pentacyclic opioid analgesic. st-andrews.ac.ukresearchgate.netresearchgate.netnih.gov An 18-step synthesis of (-)-morphine has been successfully accomplished starting from commercially available this compound. st-andrews.ac.ukresearchgate.netnih.gov

The synthesis strategy leverages the tetralone core to construct the characteristic morphinan (B1239233) skeleton. Key transformations in this synthesis include a simple conversion from a readily prepared chiral intermediate derived from this compound, an acid-mediated cyclization to form the E-ring, and a singlet oxygen-mediated manipulation of the C-ring. st-andrews.ac.ukresearchgate.netnih.gov The final stages of the synthesis involve the construction of the morphinan skeleton through a 1,6-addition of an in situ generated secondary amine. st-andrews.ac.ukresearchgate.netnih.gov This elegant synthesis highlights the strategic importance of this compound in providing the foundational framework for assembling one of the most iconic and challenging targets in natural product synthesis. researchgate.net

A research group reported a synthetic route beginning with the transformation of this compound into a chiral bicycle using the d'Angelo approach. nih.gov This intermediate then undergoes a series of reactions, including a retro-aldol/aldol (B89426) sequence, to ultimately form the core structure of morphine. nih.gov

Table 1: Key Data on the Synthesis of Morphine from this compound

| Feature | Description | Reference(s) |

| Starting Material | This compound | st-andrews.ac.uk, researchgate.net, nih.gov |

| Target Molecule | (-)-Morphine | st-andrews.ac.uk, researchgate.net, researchgate.net |

| Number of Steps | 18 | st-andrews.ac.uk, researchgate.net, nih.gov |

| Key Strategies | Asymmetric synthesis, acid-mediated cyclization, singlet oxygen-mediated manipulation, 1,6-conjugate addition. | st-andrews.ac.uk, researchgate.net, nih.gov |

7-Methoxy-α-tetralone has proven to be a suitable starting material for a concise and efficient synthesis of cadinene dihydrochloride, a member of the sesquiterpene family. researchgate.net This further underscores the versatility of the methoxytetralone scaffold in the synthesis of natural products beyond alkaloids. The synthesis of another sesquiterpene, (±)-cadinene dihydrochloride, has been explored using 7-methoxy-1-tetralone (B20472) as a starting material, which is transformed into a key intermediate. arkat-usa.org While this involves the 1-isomer, it demonstrates the utility of the 7-methoxytetralone framework in accessing the cadinane (B1243036) skeleton.

Alkaloid Synthesis (e.g., Asymmetric Total Synthesis of Morphine)

Precursor for Diverse Pharmacologically Active Scaffolds

The 7-methoxytetralone core is a privileged scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Its structural motif is found in drugs targeting the central nervous system, as well as in anti-infective and anti-inflammatory agents.

The tetralone backbone of this compound is a key structural element in numerous CNS-active compounds.

Opioid Analgesics (Dezocine): 7-Methoxy-1-methyl-2-tetralone is a crucial reagent in the synthesis of dezocine (B144180), an atypical opioid analgesic. pharmaffiliates.comchemicalbook.com The synthesis involves the alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557), followed by a series of transformations including cyclization, oximation, and reduction to yield the final drug molecule. wikipedia.orgbeilstein-journals.org Dezocine acts as a partial agonist at the μ- and κ-opioid receptors and also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org

Antidepressants: The tetralone scaffold is a building block for several antidepressant drugs. researchgate.net For instance, the synthesis of the antidepressant agomelatine, a melatonin (B1676174) receptor agonist and 5-HT2C receptor antagonist, has been developed starting from 7-methoxy-1-tetralone. asianpubs.orgresearchgate.netgoogle.comgoogle.com These syntheses highlight the importance of the 7-methoxytetralone core in accessing this class of therapeutics.

Serotonin (B10506)/Melatonin Receptor Agonists: this compound and its derivatives are valuable precursors for the synthesis of serotonin and melatonin receptor agonists. A chemoenzymatic approach has been developed for the synthesis of four agonists of the serotonin/melatonin receptors starting from a prochiral β-tetralone. researchgate.net This method utilizes a stereoselective transamination of the ketone to produce both enantiomers of 8-methoxy-2-aminotetraline, which are then converted to the target agonists. researchgate.net Additionally, 7-methoxy-2-acetamido-tetralin (B8431690) has been prepared and identified as a melatonin receptor agonist. googleapis.com The methoxy (B1213986) group on the aromatic ring is considered important for the binding affinity to melatonin receptors. wikipedia.org

Table 2: CNS Active Agents Derived from 7-Methoxytetralone Scaffolds

| Agent Class | Example(s) | Precursor/Starting Material | Pharmacological Target(s) | Reference(s) |

| Opioid Analgesics | Dezocine | 7-Methoxy-1-methyl-2-tetralone | μ- and κ-opioid receptors, SERT, NET | wikipedia.org, pharmaffiliates.com, chemicalbook.com |

| Antidepressants | Agomelatine | 7-Methoxy-1-tetralone | Melatonin receptors (MT1, MT2), 5-HT2C receptor | asianpubs.org, google.com, google.com |

| Serotonin/Melatonin Receptor Agonists | 8-methoxy-2-aminotetraline derivatives | 8-Methoxy-2-tetralone | Serotonin and Melatonin receptors | researchgate.net |

| 7-methoxy-2-acetamido-tetralin | 7-methoxy-2-amino-tetralin | Melatonin receptors | googleapis.com |

The tetralone scaffold has been investigated for its potential in developing anti-infective agents. This compound itself has been noted to exhibit antimicrobial properties. guidechem.com Furthermore, tetralone derivatives have been utilized as starting materials for the synthesis of compounds with antifungal, antibacterial, and antiviral activities. researchgate.net For example, 2-aminotetralin derivatives, which can be synthesized from 2-tetralones, have shown antifungal activities. medcraveonline.com The broad utility of the tetralone core suggests its potential as a template for the discovery of novel anti-infective drugs.

Methoxy tetralones serve as valuable intermediates for the production of anti-inflammatory and analgesic agents. quickcompany.in Research has indicated that this compound possesses anti-inflammatory properties. guidechem.com The tetrahydronaphthalene core, a key feature of this compound, is known to be present in compounds with interesting anti-inflammatory activities. mdpi.com The development of compounds with anti-inflammatory and immunosuppressive activities has been reported from cyclic moieties that can be related to the tetralone structure. google.com As mentioned previously, dezocine, synthesized from a this compound derivative, is a potent analgesic. wikipedia.org This highlights the dual role of this scaffold in addressing both pain and inflammation.

Development of Anti-Infective Compounds (e.g., Antifungal, Antibacterial, Antiviral Agents)

Building Block in Heterocyclic Chemistry and Ring Annulations

This compound is a versatile ketone that serves as a crucial starting material in heterocyclic chemistry and ring annulation reactions. Its inherent reactivity, stemming from the ketone functional group and the adjacent methylene (B1212753) positions, allows for a variety of chemical transformations. This makes it an ideal scaffold for constructing complex molecular architectures, particularly fused ring systems that are central to many biologically active compounds.

Formation of Fused Bicyclic and Polycyclic Systems (e.g., 2-substituted octahydrobenzo[f]quinolines)

The synthesis of fused heterocyclic systems, such as the octahydrobenzo[f]quinoline core, highlights the utility of this compound as a foundational building block. These quinoline (B57606) derivatives are of significant interest in medicinal chemistry. nih.govchemsrc.com

A key strategy involves the initial conversion of this compound into a key amine intermediate. For instance, reductive amination of this compound with an appropriate amine, such as propylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃), yields the corresponding N-substituted 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. nih.gov This intermediate is then subjected to further reactions to construct the additional rings.

The synthesis of (±)-trans-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol derivatives provides a clear example of this application. nih.gov The synthesis begins not with this compound directly, but with a pre-formed amine that is structurally related and conceptually derived from it. This amine undergoes N-alkylation with a suitable chloro-amide, followed by reduction of the amide carbonyl and demethylation of the methoxy group to yield the final octahydrobenzo[f]quinoline product. nih.gov The general synthetic utility of this compound in preparing such complex structures has been noted in various studies. scbt.comguidechem.comchemicalbook.com

| Reaction Step | Description | Reactants/Reagents | Product | Reference |

| Reductive Amination | Formation of a key secondary amine intermediate from the tetralone. | This compound, Propylamine, Acetic Acid, NaCNBH₃ | (7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine | nih.gov |

| N-Alkylation | Attachment of a side chain to the amine, often a precursor to the next ring. | Amine intermediate, Chloro-amide (e.g., chloride 13a) | N-alkylated amide | nih.gov |

| Carbonyl Reduction | Reduction of the newly introduced amide to an amine. | LiAlH₄ | Fused quinoline precursor | nih.gov |

| Demethylation | Removal of the methyl group from the methoxy ether to yield the final phenol. | BBr₃ | (±)-trans-octahydrobenzo[f]quinolin-7-ol derivative | nih.gov |

Synthesis of Naphthol and Benzo[e/g]indole Derivatives via Alkylative Aromatization

This compound is also a valuable precursor for the synthesis of substituted naphthols and benzoindole derivatives through a process known as alkylative aromatization. acs.orgnih.gov This transformation typically involves the reaction of the tetralone with an alkylating agent, followed by aromatization of the tetralone ring to form a naphthalene (B1677914) system.

A noteworthy, transition-metal-free method has been developed for the alkylative aromatization of tetralones using alcohols in the presence of sodium hydroxide (B78521) (NaOH) under aerobic conditions. nih.gov This protocol is advantageous as it is environmentally benign, uses an inexpensive base, and produces water and hydrogen peroxide as byproducts. The reaction proceeds via an initial aldol condensation between the tetralone and an aldehyde (generated in situ from the alcohol), followed by dehydration and subsequent aromatization. This method provides exclusive regioselectivity. nih.gov

| Starting Tetralone | Alcohol/Amino Alcohol | Product Type | Yield | Reference |

| 2-Tetralone (B1666913) | Benzyl alcohol | Naphthol derivative | 91% | nih.gov |

| 2-Tetralone | 1-Phenylethan-1-ol | Naphthol derivative | 81% | nih.gov |

| 2-Tetralone | 2-Aminoethan-1-ol | Benzo[g]indole derivative | 71% | nih.gov |

| 6-Methoxy-2-tetralone | 2-Aminoethan-1-ol | Methoxy-substituted Benzo[g]indole | 68% | nih.gov |

| 2-Tetralone | 2-Phenyl-2-aminoethanol | Benzo[e]indole derivative | 76% | nih.gov |

Pharmacological Relevance and Structure Activity Relationship Sar Studies of 7 Methoxy 2 Tetralone Derivatives

Antitumor and Anticancer Activities of Tetralone Scaffolds

Tetralone derivatives have been identified as promising candidates in the development of novel anticancer agents. researchgate.netbenthamdirect.comingentaconnect.com Their mechanism of action often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. semanticscholar.orgdntb.gov.ua The versatility of the tetralone structure allows for modifications that can enhance its cytotoxic activity against tumor cells. researchgate.netbenthamdirect.comingentaconnect.com

Mechanisms of Antiproliferative and Apoptotic Induction (e.g., in hepatocellular carcinoma cells)

Derivatives of tetralone have demonstrated significant antiproliferative and pro-apoptotic effects in cancer cells, including hepatocellular carcinoma (HCC). nih.gov The induction of apoptosis is a key mechanism, often triggered through the mitochondrial pathway. dovepress.com This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. semanticscholar.orgdovepress.com

Some tetralone-based compounds have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov This cell cycle arrest is often accompanied by an increase in the expression of p53, a tumor suppressor protein, and the cleavage of PARP, a hallmark of apoptosis. dovepress.comnih.gov For instance, certain chalcone (B49325) derivatives, which share structural similarities with some tetralone compounds, can re-establish the p53 pathway and induce autophagy-related cell death in HCC cells. nih.gov

Furthermore, the anticancer activity of some derivatives is linked to their ability to inhibit critical signaling pathways that are often hyperactive in cancer. nih.gov The Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell growth and survival, have been identified as targets for some of these compounds. nih.gov By inhibiting these pathways, tetralone derivatives can effectively halt tumor progression.

Inhibition of Cancer Cell Migration and Related Signaling Pathways

The metastatic spread of cancer is a primary cause of mortality, making the inhibition of cancer cell migration and invasion a critical therapeutic goal. researchgate.netoup.com Tetralone derivatives have shown potential in this area by modulating signaling pathways that control cell movement and adhesion. dovepress.comresearchgate.net

One of the key mechanisms involves the inhibition of the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. oup.com Vitetrifolin D, a compound with a structure related to tetralones, has been found to inhibit the loss of E-cadherin, a crucial protein for cell-cell adhesion, thereby suppressing EMT. oup.com

The integrin-mediated signaling pathway is another important target. dovepress.com Some hemi-synthetic analogs have been shown to downregulate the expression of integrin ß1, leading to reduced activation of focal adhesion kinase (FAK) and Akt, both of which are pivotal for cell migration. dovepress.com Additionally, the inhibition of the NF-κB and MAPK signaling pathways has been linked to the anti-migratory effects of novel 3,4-dihydronaphthalen-1(2H)-one derivatives in hepatocellular carcinoma cells. researchgate.net Some chalcone derivatives have also demonstrated the ability to inhibit the migration and invasion of cancer cells by modulating p53 and regulating EMT-related genes. nih.gov

Antimicrobial and Antiviral Properties of Tetralone Analogues

The tetralone scaffold is a key structural feature in various compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. mdpi.comresearchgate.net Research has demonstrated the efficacy of tetralone derivatives against both Gram-positive and Gram-negative bacteria, as well as certain viruses and fungi. mdpi.comeurjchem.comacs.org

For instance, novel tetralone derivatives containing an aminoguanidinium moiety have shown strong activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. mdpi.com One particularly potent compound, 2D, was found to disrupt the bacterial cell membrane, leading to cell death. mdpi.com Ampicillin-tetralone hybrids have also been shown to be effective against drug-resistant S. aureus. mdpi.com Furthermore, some tetralone esters have demonstrated significant antibacterial and antifungal activities. eurjchem.com

The antiviral potential of tetralone derivatives has also been noted, with some compounds showing noteworthy activity. mdpi.comresearchgate.net Additionally, α-tetralones have exhibited promise as antimalarial agents. researchgate.net The structural versatility of tetralones allows for the development of new derivatives with enhanced antimicrobial and antiviral efficacy. mdpi.comeurjchem.com

Antioxidant Effects and Free Radical Scavenging Activity of Tetralone-Containing Structures

Tetralone derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. openmedicinalchemistryjournal.comresearchgate.net Free radicals are highly reactive molecules that can cause cellular damage, contributing to aging and various diseases. Antioxidants neutralize these radicals, thereby protecting the body. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide radical scavenging assay. researchgate.net In some studies, aryl tetralone analogues have demonstrated potent DPPH scavenging activity. researchgate.net The hydroxyl-substituted cyclic analogues of chalcones, which are structurally related to some tetralones, have also shown pronounced antioxidant effects. openmedicinalchemistryjournal.com

The mechanism of action for phenolic antioxidants, a category that can include certain tetralone derivatives, involves the donation of a hydrogen proton to block free-radical chain reactions. nih.gov The structure of the tetralone derivative, including the nature and position of substituents on the aromatic ring, can significantly influence its antioxidant activity. researchgate.netopenmedicinalchemistryjournal.com For example, some studies have indicated that the presence of hydroxyl groups enhances the radical scavenging capacity. openmedicinalchemistryjournal.com

Modulation of Enzyme Activities and Biochemical Pathways (e.g., Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition)

Derivatives of 7-Methoxy-2-tetralone have been shown to modulate the activity of various enzymes and biochemical pathways, highlighting their therapeutic potential. nih.govpatsnap.com A notable example is their ability to inhibit Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine with a unique tautomerase enzymatic activity. nih.govnih.govpatsnap.com

MIF plays a significant role in the immune response and has been implicated in inflammatory diseases and cancer. nih.govpatsnap.compatsnap.com Small molecule inhibitors that target MIF's tautomerase activity can block its pro-inflammatory effects. nih.govmdpi.com Certain E-2-arylmethylene-1-tetralones have been shown to bind to the active site of MIF and inhibit its tautomeric functions. nih.gov

This inhibition of MIF can lead to a reduction in inflammatory macrophage activation, including decreased production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov By targeting the MIF tautomerase active site, these tetralone derivatives can disrupt downstream signaling events mediated by MIF's interaction with its receptors, such as CD74, CXCR2, and CXCR4. patsnap.compatsnap.com This makes them promising candidates for the development of treatments for inflammatory conditions and certain types of cancer. patsnap.compatsnap.com

Neuropharmacological Effects of Substituted Tetralones (e.g., Dopamine (B1211576) and Serotonin (B10506) Receptor Agonism)

Substituted tetralones have emerged as compounds with significant neuropharmacological effects, particularly as ligands for dopamine and serotonin receptors. researchgate.netacs.orgnih.gov These receptors are crucial targets for drugs used to treat a variety of central nervous system disorders, including schizophrenia, depression, and Parkinson's disease. nih.govgoogle.com

Certain N-alkylated 2-aminotetralins, which are structurally related to tetralones, have demonstrated central dopamine-receptor stimulating activity. acs.org Additionally, a series of 3-aminoethyl-1-tetralones have been synthesized and evaluated for their binding affinities at dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors. researchgate.net Some of these compounds exhibited an atypical antipsychotic profile, which is often associated with a dual action on both dopamine and serotonin systems. researchgate.netmdpi.com

The interaction between serotonin and dopamine systems is complex, with various serotonin receptor subtypes modulating dopamine release. nih.gov For example, 5-HT1A and 5-HT2A receptors can facilitate dopamine release, while 5-HT2C receptors have an inhibitory effect. nih.gov The ability of substituted tetralones to act as agonists or antagonists at these receptors underscores their potential for developing novel therapeutics for neurological and psychiatric conditions. researchgate.netresearchgate.net For example, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one was identified as a potent inhibitor of MAO-B, an enzyme involved in dopamine metabolism. thieme-connect.com

Comprehensive Structure-Affinity Relationship (SAR) Analysis of 7-Methoxy-2-tetralone Analogues

The structure-activity relationship (SAR) of 7-methoxy-2-tetralone derivatives is a critical area of research aimed at understanding how chemical modifications to this core structure influence their pharmacological effects. These studies are fundamental in the rational design of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility of the 7-methoxy-2-tetralone scaffold allows for chemical manipulation at several key positions, enabling researchers to probe the specific interactions between these compounds and their biological targets. researchgate.net

SAR in Dopamine Receptor Ligands:

A significant body of research has focused on the SAR of 7-methoxy-2-tetralone analogues as ligands for dopamine D2 and D3 receptors. nih.govdntb.gov.ua In one study, the 7-methoxy-2-tetralone core was used to synthesize a series of hybrid molecules featuring a piperazine ring. nih.gov The SAR analysis revealed that the location of the hydroxyl group on the tetralone ring system is a key determinant of receptor affinity and selectivity. For instance, derivatives with a hydroxyl group at the 7‑position generally exhibited a preference for the D3 receptor over the D2 receptor. researchgate.net

Furthermore, the nature of the substituent on the piperazine ring was found to significantly impact binding affinity. The introduction of various aryl groups on the piperazine ring allowed for the exploration of the hydrophobic binding pocket of the D2 and D3 receptors. nih.gov This research led to the identification of compounds with sub-nanomolar affinity for the D3 receptor, demonstrating the potential of this scaffold in the development of potent and selective dopamine receptor modulators. researchgate.net

| Compound | Position of OH Group | Piperazine Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| Analogue 1 | 7 | Phenyl | 25.2 | 0.35 |

| Analogue 2 | 5 | Phenyl | 25.9 | 0.82 |

| Analogue 3 | 7 | 2-Pyridyl | 15.6 | 0.45 |

| Analogue 4 | 7 | Naphthyl | 12.3 | 0.29 |

This table presents hypothetical data for illustrative purposes based on trends described in cited literature.

SAR in Monoamine Oxidase (MAO) Inhibitors:

The 7-methoxy-2-tetralone core has also been explored for the development of monoamine oxidase (MAO) inhibitors, which are of interest for the treatment of neurodegenerative diseases and depression. thieme-connect.com A study focused on 2‑heteroarylidene-1-tetralone derivatives revealed that these compounds are generally more selective inhibitors of the MAO‑B isoform compared to MAO-A. thieme-connect.com

The SAR analysis of these derivatives showed that the nature of the substituent at the 2‑position plays a crucial role in determining the inhibitory potency. For instance, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one was identified as a potent MAO‑B inhibitor. thieme-connect.com The study also explored the effect of various heteroaromatic substituents on MAO‑B inhibitory activity, with the following trend observed in decreasing order of activity: cyclohexyl, phenyl > thiophene (B33073) > pyridine, furane, pyrrole, cyclopentyl. thieme-connect.com This suggests that the size and electronic properties of the substituent at the 2‑position are critical for effective MAO‑B inhibition.

| Compound | 2‑Position Substituent | MAO‑A Inhibition (IC50, µM) | MAO‑B Inhibition (IC50, µM) |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | Phenyl | >10 | 0.707 |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 2-Chloropyridine | 1.37 | >10 |

| (2E)-7-Methoxy-2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1(2H)-one | Thiophene | >10 | 1.5 |

| (2E)-2-(Cyclohexylmethylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | Cyclohexyl | >10 | 0.8 |

Data sourced from a study on 2-heteroarylidene-1-tetralone derivatives as MAO inhibitors. thieme-connect.com

SAR in Anticancer Agents:

The 7-methoxy-2-tetralone scaffold has served as a starting point for the synthesis of novel anticancer agents. frontiersin.orgdntb.gov.ua In one approach, researchers synthesized a series of methoxy (B1213986) dibenzofluorene derivatives from 7-methoxy-2-tetralone. frontiersin.org The SAR studies revealed that alterations to the core structure significantly influenced their antitumor activities. Some of the synthesized compounds exhibited greater potency than the established anticancer drug cisplatin against various cancer cell lines. frontiersin.org This highlights the potential of 7-methoxy-2-tetralone as a versatile platform for the development of novel oncology therapeutics.

| Compound | Structural Modification | Cancer Cell Line | IC50 (µM) |

| Compound 7b | Methoxy dibenzofluorene derivative | Various | More active than cisplatin |

| Compound 8a | Methoxy dibenzofluorene derivative | Various | More active than cisplatin |

| Compound 8b | Methoxy dibenzofluorene derivative | Various | More active than cisplatin |

| Cisplatin | Reference Drug | Various | - |

This table summarizes findings from a study on methoxy dibenzofluorene (B14450075) derivatives. frontiersin.org

In conclusion, the SAR studies of 7-methoxy-2-tetralone analogues have provided valuable insights into the key structural features required for their interaction with various biological targets. These findings are instrumental in guiding the design and synthesis of new derivatives with improved pharmacological properties for a range of therapeutic applications.

Table of Compound Names:

| Compound Name |

| 7-Methoxy-2-tetralone |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| (2E)-7-Methoxy-2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1(2H)-one |

| (2E)-2-(Cyclohexylmethylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Cisplatin |

Computational and Theoretical Studies on 7 Methoxy 2 Tetralone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 7-Methoxy-2-tetralone. These calculations provide detailed information about the molecule's electronic structure, which in turn governs its reactivity and the mechanisms of reactions it undergoes.

Studies on related methoxy-substituted cyclic ketones have demonstrated the utility of DFT in elucidating substituent effects. For instance, computational analyses of methoxy-indanones, which are structurally similar to methoxy-tetralones, have shown that the presence of a methoxy (B1213986) group contributes to a significant decrease in the gas-phase enthalpy of formation, on the order of 153 kJ·mol⁻¹. grafiati.com This stabilizing effect is a key feature of the electronic landscape of such molecules. Natural Bond Orbital (NBO) calculations, often performed in conjunction with DFT, can quantify the delocalization of electron density and the specific orbital interactions responsible for this stabilization. grafiati.com

Mechanistic insights into reactions involving this compound have also been explored. For example, the Vilsmeier reaction, when applied to this compound, results in a unique chlorobisformylation, a process distinct from the reaction with its 1-tetralone (B52770) isomer. ias.ac.in While this particular study proposed a mechanism based on experimental observations, DFT calculations are frequently employed to map the potential energy surfaces of such reactions. beilstein-journals.org These calculations can identify transition states and intermediates, providing a step-by-step energetic profile of the reaction pathway. For example, in the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated cyclization to form 2-tetralone (B1666913) derivatives, DFT studies have shown that the reaction's success is dependent on the stability of the resulting cyclohexadienyl radical intermediates. beilstein-journals.org Specifically, a meta-methoxy substituent on the aromatic ring was found to provide the lowest activation barrier for cyclization, highlighting the crucial role of the methoxy group's position in directing reactivity. beilstein-journals.org

Furthermore, DFT is used to predict spectroscopic properties, such as NMR chemical shifts. Theoretical calculations of ¹³C and ¹H NMR for derivatives like 7-methoxy-1-tetralone (B20472) thiosemicarbazone have been performed using DFT, with the results showing good correlation with experimental data, thereby validating the computed electronic environments of the nuclei. grafiati.com

Table 1: Examples of DFT Applications in Methoxy-Aromatic Ketone Systems

| Application Area | System Studied | Key Findings | Reference |

| Energetic Effects | Methoxy-indanones | Methoxy group decreases gas-phase enthalpy of formation by ~153 kJ·mol⁻¹. | grafiati.com |

| Mechanistic Analysis | δ-aryl-β-dicarbonyls | m-Methoxy group lowers the activation barrier for cyclization to 2-tetralones. | beilstein-journals.org |

| Reaction Products | This compound | Undergoes unique chlorobisformylation in the Vilsmeier reaction. | ias.ac.in |

| Spectroscopic Prediction | 7-Methoxy-1-tetralone deriv. | DFT calculations accurately predict ¹³C and ¹H NMR chemical shifts. | grafiati.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time. This computational technique is particularly valuable for conformational analysis and for observing how these molecules interact with larger biological systems like proteins.

The tetralone scaffold is relatively rigid, but the puckering of the non-aromatic ring and the orientation of substituents can vary. MD simulations can explore the accessible conformations of the molecule in different environments, such as in aqueous solution or within the binding site of a protein. For instance, MD simulations have been used to assess the stability of complexes between tetralone derivatives and their protein targets. nih.gov In a study of tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF), MD simulations ranging from 1.2 to 175 nanoseconds were used to evaluate the stability of the ligand-protein complexes and to understand the nature of the binding site interactions. nih.gov

In the context of ligand-target interactions, MD simulations provide a dynamic picture that complements the static view from molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules in mediating the interaction, and the stability of key intermolecular forces, such as hydrogen bonds and hydrophobic contacts, over time. ekb.eg For example, MD simulations of a tetralone derivative with anticancer properties bound to its target protein showed the stability of the complex over a 20 ns simulation, confirming a stable binding mode. ekb.eg Similarly, studies on aminomethyl tetrahydronaphthalene derivatives binding to opioid receptors have used MD to understand the selectivity and the mechanism of signal transduction. mdpi.com These simulations can track critical interactions, like the formation and breaking of salt bridges and hydrogen bonds, which are crucial for receptor activation. mdpi.com

While specific MD simulation studies focusing solely on the conformational analysis of this compound are not widely reported, the application of this technique to its derivatives in drug discovery contexts is well-established. These studies underscore the importance of MD in refining docked poses, calculating binding free energies, and understanding the dynamic nature of ligand-receptor recognition.

In Silico Drug Discovery and Molecular Docking Studies of this compound Derivatives with Protein Targets (e.g., SARS-CoV-2 major protease)

The this compound scaffold is a valuable starting point for in silico drug discovery, a process that uses computational methods to identify and optimize potential drug candidates. Molecular docking is a key technique in this field, used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction.

Derivatives of methoxy-tetralones have been investigated as potential inhibitors for a variety of protein targets. A notable example is the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.com Molecular docking studies have shown that tetralone-based compounds can fit into the active site of Mpro. In one such study, a chalcone (B49325) derivative of α-tetralone was docked with the unliganded active site of the SARS-CoV-2 main protease (PDB ID: 6yb7), demonstrating a strong binding affinity. tandfonline.com Another investigation focused on designing a potential drug candidate derived from 7-methoxy-α-tetralone to inhibit Mpro (PDB ID: 6LU7), highlighting the strategic use of this specific scaffold.

Beyond viral targets, methoxy-tetralone derivatives have been explored for other therapeutic areas. For instance, methoxy-substituted chalcone derivatives synthesized from tetralones were evaluated for their anticancer activity. researchgate.net Molecular docking analysis confirmed that these molecules fit well into the active site of the target protein, in this case, a human estrogen receptor (PDB ID: 1M17), suggesting a potential mechanism for their observed efficacy against breast cancer cell lines. researchgate.net

The process of in silico screening often involves docking large libraries of compounds against a target protein to identify initial "hits". These hits can then be optimized based on their predicted binding modes and scores. The docking results typically provide a binding energy score (e.g., in kcal/mol) and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Table 2: Molecular Docking Studies of Methoxy-Tetralone Derivatives

| Derivative Type | Protein Target | PDB ID | Key Finding | Reference |

| α-Tetralone Chalcone | SARS-CoV-2 Main Protease | 6yb7 | The derivative shows excellent binding affinity with the protease active site. | tandfonline.com |

| Methoxy-Tetralone Chalcone | Human Estrogen Receptor | 1M17 | Ligand fits well at the active site, suggesting a basis for anticancer activity. | researchgate.net |

| 7-Methoxy-α-tetralone based design | SARS-CoV-2 Main Protease | 6LU7 | The scaffold is a promising starting point for designing Mpro inhibitors. |

Thermochemical Calculations for Energetic Profiling of Methoxy-Tetralone Isomers and Derivatives

Thermochemical calculations are employed to determine the energetic properties of molecules, such as their enthalpies of formation. This information is crucial for understanding the relative stability of isomers and for analyzing the energetics of chemical reactions.

Experimental and computational studies on closely related compounds provide a framework for understanding the thermochemistry of this compound. A comprehensive study on methoxy-substituted indanones, which share structural similarities with tetralones, combined calorimetric measurements with high-level ab initio calculations (G3(MP2)//B3LYP) to determine their gas-phase enthalpies of formation. grafiati.com The study found excellent agreement between experimental and computed values, validating the computational approach. grafiati.com Such validated methods can then be used to reliably estimate the thermochemical properties of molecules where experimental data is unavailable.

The position of the methoxy group on the tetralone ring significantly influences the molecule's stability. Computational studies have indicated that the 5-, 6-, and 7-methoxy-1-tetralone isomers are energetically favored over the 8-methoxy-1-tetralone isomer by a substantial margin of 20-40 kJ·mol⁻¹. ccsenet.org This difference is attributed to electronic and steric factors, specifically the repulsion between the carbonyl oxygen and the bulky methoxy group at the 8-position. ccsenet.org

While direct thermochemical data for this compound is scarce in the literature, the principles derived from its isomers and analogues are applicable. The stability of this compound relative to other methoxy-2-tetralone isomers (e.g., 5-, 6-, or 8-methoxy-2-tetralone) can be predicted using high-level computational methods. These calculations would involve optimizing the geometry of each isomer and then computing its energy, allowing for a direct comparison of their thermodynamic stabilities. This energetic profiling is essential for predicting the major products in synthetic routes where thermodynamic control is a factor and for understanding the fundamental stability conferred by the methoxy group at different positions on the tetralone core.

Emerging Trends and Future Research Directions